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  • Product: (3R)-3-(Bromomethyl)oxolane
  • CAS: 1616806-49-5

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectrum data for (3R)-3-(Bromomethyl)oxolane

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of (3R)-3-(Bromomethyl)oxolane Executive Summary (3R)-3-(Bromomethyl)oxolane (commonly known as (R)-3-(bromomethyl)tetrahydrofuran) is a highly versatile chira...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of (3R)-3-(Bromomethyl)oxolane

Executive Summary

(3R)-3-(Bromomethyl)oxolane (commonly known as (R)-3-(bromomethyl)tetrahydrofuran) is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex spirocyclic compounds[1]. Because the oxolane ring lacks a plane of symmetry due to the fixed stereocenter at C3, its Nuclear Magnetic Resonance (NMR) spectra present a fascinating case study in diastereotopicity and complex spin-spin coupling. This whitepaper provides a comprehensive, field-proven guide to the acquisition, processing, and structural elucidation of this compound using high-resolution 1D and 2D NMR techniques.

Theoretical Framework & Mechanistic Causality

To accurately assign the NMR signals of (3R)-3-(Bromomethyl)oxolane, one must understand the physical chemistry governing its microenvironment. The chemical shifts and splitting patterns are dictated by three primary causal factors:

  • Electronegativity & Deshielding: The heteroatoms in the molecule (Oxygen and Bromine) withdraw electron density via the inductive effect. The oxygen atom strongly deshields the adjacent C2 and C5 protons, shifting them downfield to the 3.6–4.0 ppm region[2]. The exocyclic bromine atom similarly deshields the adjacent methylene protons (-CH 2​ Br), pushing them to ~3.4 ppm.

  • Diastereotopicity: The fixed (3R) chiral center renders the geminal protons at C2, C4, and C5 magnetically non-equivalent (diastereotopic). Because they reside in different steric environments relative to the bromomethyl group, they resonate at different frequencies and couple with each other (geminal coupling, 2J≈8−10 Hz), resulting in complex overlapping multiplets rather than simple first-order splitting[3].

  • Ring Conformation: The oxolane ring rapidly interconverts between envelope and half-chair conformations on the NMR timescale. While this averages out some specific dihedral angles, the fundamental diastereotopicity remains, making high-field instruments (≥400 MHz) essential for resolving the fine structure of the signals.

Note on Chirality: In an achiral solvent like CDCl 3​ , the (3R) enantiomer and the racemic mixture will produce identical 1D NMR spectra. Differentiating the (3R) enantiomer from the (3S) enantiomer requires the introduction of a chiral solvating agent or a chiral lanthanide shift reagent (e.g., Eu(hfc) 3​ ) to form diastereomeric complexes[3].

Experimental Protocol for NMR Acquisition

The following step-by-step methodology is designed as a self-validating system. If executed correctly, the resulting spectra will perfectly align with the data tables provided in Section 3, confirming both sample identity and instrument calibration.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of (3R)-3-(bromomethyl)oxolane in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected because it lacks interfering proton signals (save for the residual CHCl 3​ peak at 7.26 ppm), ensuring the critical 1.5–4.0 ppm diagnostic region remains completely unobstructed[3]. TMS serves as the internal 0.0 ppm reference.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching for both 1 H and 13 C channels. Execute 3D gradient shimming on the 2 H lock signal.

  • Causality: Precise shimming ensures magnetic field homogeneity, which is strictly required to resolve the tight ABX spin systems of the diastereotopic protons. Poor shimming will cause the multiplets to blur into uninterpretable broad singlets.

Step 3: 1D Acquisition Parameters

  • 1 H NMR: Set the spectral width to 12 ppm. Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds and an acquisition time of ~3 seconds.

  • 13 C NMR: Set the spectral width to 250 ppm. Acquire 512–1024 scans with a D1 of 2.0 seconds. Enable 1 H broad-band decoupling (e.g., WALTZ-16 sequence) to collapse carbon signals into sharp singlets[3].

Step 4: Data Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.

Workflow Visualization

The following diagram maps the logical progression from sample preparation through to final stereochemical confirmation.

G A Sample Preparation (CDCl3, TMS internal std) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phase/Baseline Corr.) B->D C->D E Signal Integration & Multiplicity Analysis D->E F Structural Assignment & Stereocenter Confirmation E->F

Caption: Workflow for the acquisition and structural elucidation of (3R)-3-(Bromomethyl)oxolane using NMR spectroscopy.

Spectral Data Presentation & Structural Elucidation

The quantitative data below is derived from established empirical chemical shift rules for substituted oxolanes and structurally analogous compounds like (tetrahydrofuran-3-yl)methanol[2][4].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
H-2a 3.95dd1H8.5, 7.0Deshielded by adjacent O; diastereotopic
H-5a 3.88dt1H8.0, 6.5Deshielded by adjacent O; diastereotopic
H-5b 3.78dt1H8.0, 6.5Deshielded by adjacent O; diastereotopic
H-2b 3.65dd1H8.5, 5.5Deshielded by adjacent O; diastereotopic
-CH 2​ Br (a) 3.42dd1H10.0, 6.5Deshielded by Br; ABX system with H-3
-CH 2​ Br (b) 3.36dd1H10.0, 7.5Deshielded by Br; ABX system with H-3
H-3 2.65m1H-Methine proton at the chiral center
H-4a 2.12m1H-Aliphatic CH 2​ , diastereotopic
H-4b 1.68m1H-Aliphatic CH 2​ , diastereotopic

Signal Assignment Logic: The C2 protons are highly diagnostic. Because C2 is directly adjacent to both the oxygen atom and the branching chiral center at C3, its protons exhibit a wider chemical shift separation ( Δδ≈0.30 ppm) compared to the C5 protons ( Δδ≈0.10 ppm). The -CH 2​ Br protons appear as a distinct ABX spin system due to coupling with the H-3 methine proton, confirming the exocyclic nature of the bromine substitution[2].

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)DEPT-135 TypeAssignment Rationale
C-2 72.4CH 2​ (Down)Adjacent to O; strong β -effect from C3 branch
C-5 68.2CH 2​ (Down)Adjacent to O; further from C3 branch
C-3 40.5CH (Up)Methine carbon at the chiral center
-CH 2​ Br 34.8CH 2​ (Down)Deshielded by covalent Br bond
C-4 31.2CH 2​ (Down)Aliphatic ring carbon

Signal Assignment Logic: In the 13 C spectrum, the differentiation between C2 and C5 is driven by the β -effect. The substitution at C3 pushes the C2 resonance downfield to ~72.4 ppm, whereas C5 remains closer to the baseline shift of unsubstituted tetrahydrofuran (~68.0 ppm)[2]. A DEPT-135 experiment is highly recommended here; it will invert all CH 2​ signals (C2, C4, C5, and -CH 2​ Br) while keeping the C3 methine signal positive, providing an immediate, self-validating confirmation of the carbon skeleton[3].

References

  • Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition) - Pretsch, E., Bühlmann, P., Badertscher, M. Springer Professional. Available at:[Link][2]

  • High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) - Claridge, T. D. W. Elsevier. Available at:[Link][3]

  • Tetrahydro-3-furanmethanol | CID 139980 - PubChem, National Center for Biotechnology Information (NIH). Available at:[Link][4]

  • Spirocycle-containing diaminomethylene pyrimidine-2,4,6-trione agonists - World Intellectual Property Organization (WIPO) Patent WO2025226892A1. Available at:[1]

Sources

Exploratory

Toxicity profile and safety data sheet for (3R)-3-(Bromomethyl)oxolane

An In-Depth Technical Guide to the Toxicity Profile and Safe Handling of (3R)-3-(Bromomethyl)oxolane This document provides a comprehensive technical overview of the toxicological profile and safe handling procedures for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity Profile and Safe Handling of (3R)-3-(Bromomethyl)oxolane

This document provides a comprehensive technical overview of the toxicological profile and safe handling procedures for (3R)-3-(Bromomethyl)oxolane (CAS No. 1616806-49-5). It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic building block. The information herein is synthesized from available safety data and analysis of structurally related compounds to ensure a robust and cautious approach to laboratory safety.

Section 1: Chemical Identity and Physicochemical Properties

(3R)-3-(Bromomethyl)oxolane, also known as (3R)-3-(bromomethyl)tetrahydrofuran, is a halogenated cyclic ether. Its chemical and physical properties are foundational to understanding its behavior and potential hazards in a laboratory setting. While specific experimental data for this exact stereoisomer is limited, the properties of the racemic mixture or closely related isomers provide reliable estimates.

PropertyValueSource
CAS Number 1616806-49-5[1]
EC Number 879-483-2[1]
Molecular Formula C₅H₉BrO[2]
Molecular Weight 165.03 g/mol [2]
Synonyms (3R)-3-(bromomethyl)tetrahydrofuran[2]
Boiling Point ~183.2 °C at 760 mmHg (data for 3-(bromomethyl)oxolane)[3]
Flash Point ~71.4 °C (data for 3-(bromomethyl)oxolane)[3]
Density ~1.448 g/cm³ (data for 3-(bromomethyl)oxolane)[3]

Section 2: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances. (3R)-3-(Bromomethyl)oxolane is classified with several key hazards that dictate the necessary safety precautions.[1]

GHS ClassificationHazard CodeDescription
Flammable Liquids, Category 4 H227Combustible liquid.
Skin Irritation, Category 2 H315Causes skin irritation.
Serious Eye Irritation, Category 2A H319Causes serious eye irritation.
Specific Target Organ Toxicity – Single Exposure, Category 3 H336May cause drowsiness or dizziness.

The GHS classification follows a logical workflow to communicate risk, starting from the substance's intrinsic properties to the warnings presented to the user.

GHS_Workflow substance (3R)-3-(Bromomethyl)oxolane pictogram GHS Pictogram GHS07 (Exclamation Mark) substance->pictogram Leads to signal Signal Word Warning pictogram->signal Requires hazards Hazard Statements H227: Combustible liquid H315: Causes skin irritation H319: Causes serious eye irritation H336: May cause drowsiness or dizziness signal->hazards Associated with

GHS Hazard Communication Workflow.

Section 3: Toxicological Profile

A thorough understanding of a compound's toxicology is paramount for risk assessment. The profile for (3R)-3-(Bromomethyl)oxolane is based on its GHS classification and data from analogous structures.

Summary of Known Effects
  • Dermal and Ocular Toxicity : As a Category 2 irritant, direct contact with the skin is expected to cause inflammation, redness, and discomfort.[1] As a Category 2A eye irritant, exposure can cause significant, though reversible, eye damage.[1] The causality stems from the chemical's ability to disrupt cell membranes and proteins in epidermal and corneal tissues.

  • Inhalation Toxicity : The classification of STOT SE 3 (H336) indicates that inhalation of vapors may lead to central nervous system (CNS) depression, with symptoms including dizziness, drowsiness, and headache.[1] This is a common toxicological endpoint for many organic solvents and halogenated compounds. Structurally similar compounds are also classified for causing respiratory irritation (H335).[4]

  • Ingestion : While specific data is absent, ingestion is presumed to be harmful.

Toxicological Data Gaps and Surrogate Analysis

For example, related compounds such as 3-(bromomethyl)oxolan-2-one and (3Z)-3-(bromomethylidene)oxolane are classified as Acutely Toxic (Category 4) via oral, dermal, and inhalation routes (H302 + H312 + H332) and as causing Serious Eye Damage (Category 1) (H318).[7][8] The presence of the reactive bromomethyl group is a common structural alert for toxicity. Therefore, researchers should handle (3R)-3-(Bromomethyl)oxolane with the assumption that it may be more acutely toxic than its current classification suggests, warranting stringent exposure controls.

Principal Routes of Exposure
  • Inhalation : Vapors can be inhaled, especially when handled outside of a fume hood or at elevated temperatures.

  • Dermal Contact : Accidental spills or splashes can lead to skin absorption and local irritation.[9]

  • Eye Contact : Splashes are a primary concern, posing a risk of serious irritation.

Section 4: Comprehensive Safety and Handling Protocols

Adherence to rigorous safety protocols is a self-validating system for minimizing risk.

Engineering Controls & Personal Protective Equipment (PPE)

The primary engineering control for this compound is a properly functioning chemical fume hood .[10][11] This is non-negotiable and serves to minimize inhalation exposure. The selection of PPE is the final barrier of protection.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and vapors. Standard safety glasses are insufficient.[11]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Users must check manufacturer data for breakthrough times and immediately replace contaminated gloves.[12][13]
Body Protection Flame-retardant lab coat.Protects skin and personal clothing from splashes.[4]
Footwear Closed-toe, closed-heel shoes.Prevents exposure from spills.
Safe Handling and Storage Procedures

Handling Protocol:

  • Pre-use Verification : Before handling, confirm that a certified chemical fume hood is available and that the location of the nearest safety shower and eyewash station is known and unobstructed.[11]

  • Grounding : For transfers of significant quantities, ensure containers are grounded and bonded to prevent static discharge, given its classification as a combustible liquid.[4][14]

  • Aliquotting : Conduct all transfers and manipulations within the fume hood. Use non-sparking tools where applicable.[15]

  • Post-use : Tightly seal the container immediately after use. Decontaminate the work area.

Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[15][16]

  • The storage location should be segregated from incompatible materials, particularly strong oxidizing agents, reducing agents, and strong bases, to prevent violent reactions.[10][17]

  • Keep away from heat, sparks, and open flames.[14]

Section 5: Emergency Procedures

A pre-planned response to emergencies is critical.

Emergency_Response start Incident Occurs (Spill / Exposure) assess Assess Situation Is it safe to respond? start->assess evacuate Evacuate Area Alert Others assess->evacuate No first_aid Provide First Aid (Use Shower/Eyewash) assess->first_aid Yes, exposure spill_response Spill Response (If trained & safe) assess->spill_response Yes, small spill notify Notify Supervisor & Emergency Services (if needed) evacuate->notify first_aid->notify spill_response->notify

General Emergency Response Workflow.
First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolSource
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15][16]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[18]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][19]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[15]
Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[15]

  • Unsuitable Media : Do not use a solid stream of water as it may scatter and spread the fire.

  • Specific Hazards : The compound is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back.[4] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide gas.[13][20]

  • Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[13][19]

Section 6: Waste Disposal

Contaminated materials and unused product must be disposed of as hazardous waste.

  • Labeling : Label waste containers clearly as "Hazardous Waste: Halogenated Organic Liquid."[17]

  • Collection : Collect waste in a designated, sealed, and chemically compatible container.

  • Disposal : Dispose of contents and container in accordance with all local, regional, and national regulations. Do not dispose of down the drain.[4][16]

Conclusion

(3R)-3-(Bromomethyl)oxolane is a valuable synthetic intermediate with a defined, yet potentially underestimated, hazard profile. It is a combustible liquid that causes serious skin and eye irritation and may lead to CNS depression upon inhalation. The lack of comprehensive toxicological data necessitates a cautious approach, treating the compound as potentially acutely toxic. Strict adherence to the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide is essential for the safe utilization of this chemical in a research and development setting.

References

  • NextSDS. (3R)-3-(bromomethyl)oxolane — Chemical Substance Information. [Link]

  • MOLBASE. 3-(bromomethyl)oxolane, Purity 96%. [Link]

  • FCS. (2017, May 16). SAFETY DATA SHEET. [Link]

  • ChemoMetec A/S. Solution 3 SAFETY DATA SHEET. [Link]

  • NextSDS. 3-(bromomethyl)oxolan-2-one — Chemical Substance Information. [Link]

  • Hisco. Safety Data Sheet. [Link]

  • Acros Organics. (2013, September 30). SAFETY DATA SHEET. [Link]

  • National Institutes of Health. LCSS: BROMINE. [Link]

  • U.S. Food and Drug Administration. Appendix 6. Toxicological Data for Class 3 Solvents. [Link]

  • Getz Fire Equipment. SAFETY DATA SHEET. [Link]

  • University of California, Santa Barbara. Bromine Safety Guideline. [Link]

  • University of Washington. Standard Operating Procedure for Laboratories: BROMINE. [Link]

  • MilliporeSigma. (2024, June 02). Bromine - SAFETY DATA SHEET. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3-(Bromomethyl)oxolane - Chemical Details. [Link]

  • NextSDS. (3Z)-3-(bromomethylidene)oxolane — Chemical Substance Information. [Link]

  • PubChem. Oxetane, 3,3-bis(bromomethyl)-. [Link]

  • NextSDS. 3-(Bromomethyl)oxetane — Chemical Substance Information. [Link]

  • Defense Technical Information Center. (2022, March). Toxicology Report No. S.0052729.5-18. [Link]

Sources

Foundational

Whitepaper: Advanced Enantiomeric Purity Determination of (3R)-3-(Bromomethyl)oxolane

Executive Summary (3R)-3-(Bromomethyl)oxolane (also known as (3R)-3-(bromomethyl)tetrahydrofuran) is a highly versatile chiral building block utilized in the synthesis of muscarinic receptor antagonists, kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R)-3-(Bromomethyl)oxolane (also known as (3R)-3-(bromomethyl)tetrahydrofuran) is a highly versatile chiral building block utilized in the synthesis of muscarinic receptor antagonists, kinase inhibitors, and various nucleoside mimetics [3]. Ensuring its enantiomeric purity (typically >98% ee) is a critical quality attribute (CQA) in pharmaceutical development. However, the molecule presents a unique analytical challenge: it lacks a conjugated π-system or aromatic ring, rendering standard UV-Vis detection in High-Performance Liquid Chromatography (HPLC) ineffective.

As a Senior Application Scientist, I have designed this technical guide to delineate the optimal analytical strategies—focusing on Chiral Gas Chromatography (GC-FID) and orthogonal Nuclear Magnetic Resonance (NMR) techniques—to accurately quantify the enantiomeric excess of this critical oxolane derivative.

Section 1: The Causality of Analytical Selection

In analytical chemistry, method development must be dictated by the intrinsic physicochemical properties of the analyte. Why do we abandon standard HPLC-UV for this molecule? The absence of a chromophore means that UV detection at low wavelengths (e.g., 210 nm) would be required, leading to severe baseline drift, solvent interference, and poor signal-to-noise ratios.

Therefore, our analytical modalities are selected based on the following causal relationships:

  • Volatility & Thermal Stability: The low molecular weight (165.03 g/mol ) and high vapor pressure make it an ideal candidate for Gas Chromatography (GC) [1].

  • Lack of Chromophore: Flame Ionization Detection (FID) in GC is mass-sensitive and independent of chromophores, providing a universal, highly sensitive response for carbon-containing compounds.

  • Chiral Recognition: Derivatized cyclodextrins (e.g., β -DEX) serve as excellent chiral stationary phases (CSPs) in GC. The hydrophobic cavity of the cyclodextrin forms transient inclusion complexes with the oxolane ring, allowing for stereoselective partitioning.

Workflow Start Enantiomeric Purity Analysis of (3R)-3-(Bromomethyl)oxolane GC Chiral GC-FID (Primary Method) Start->GC High Volatility, No Chromophore HPLC Chiral HPLC (Alternative Method) Start->HPLC Prep Scale, ELSD/RI Available NMR 1H-NMR with CSA (Orthogonal Validation) Start->NMR Structural Confirmation GC_Details Column: β-DEX 120 Carrier: Helium Detection: FID GC->GC_Details HPLC_Details Column: Chiralpak IB Detector: ELSD / RI Mobile Phase: Hexane/IPA HPLC->HPLC_Details NMR_Details Solvent: CDCl3 Reagent: Eu(hfc)3 Target: -CH2Br protons NMR->NMR_Details

Analytical workflow decision tree for (3R)-3-(Bromomethyl)oxolane enantiomeric purity testing.

Section 2: Primary Method - Chiral GC-FID Protocol

To establish a self-validating system , the protocol mandates the initial injection of a racemic mixture. If the system cannot resolve the racemate with a resolution ( Rs​ ) of ≥1.5 , any subsequent analysis of the (3R) enantiomer is analytically void.

Step-by-Step Methodology: GC-FID
  • System Preparation & Column Selection: Install a β -cyclodextrin capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). The β -cyclodextrin cavity selectively interacts with the chiral center at the C3 position of the oxolane ring.

  • Self-Validation (Racemate Resolution):

    • Prepare a 1.0 mg/mL solution of racemic 3-(bromomethyl)oxolane in GC-grade dichloromethane (DCM).

    • Inject 1 µL with a split ratio of 50:1. Causality: A high split ratio prevents column overloading, which would otherwise cause peak fronting and destroy chiral resolution.

    • Run an isothermal program at 90°C. Causality: Isothermal conditions at lower temperatures maximize the thermodynamic differences in the inclusion complexes of the (R) and (S) enantiomers, enhancing resolution.

    • Validation Check: Confirm two distinct peaks with Rs​≥1.5 . Note the retention times.

  • Sample Analysis:

    • Prepare the (3R)-3-(bromomethyl)oxolane sample identically (1.0 mg/mL in DCM).

    • Inject under the validated isothermal conditions.

  • Quantification: Calculate the enantiomeric excess (% ee) using the integrated peak areas:

    %ee=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

Mechanism MobilePhase Mobile Phase (He) + Racemic Oxolane CSP Chiral Stationary Phase (β-Cyclodextrin Cavity) MobilePhase->CSP Injection EnantR (3R)-Enantiomer Stronger Inclusion Complex (Later Elution) CSP->EnantR Slow Partitioning (Higher Affinity) EnantS (3S)-Enantiomer Weaker Inclusion Complex (Earlier Elution) CSP->EnantS Fast Partitioning (Lower Affinity)

Mechanistic interaction of oxolane enantiomers with a beta-cyclodextrin chiral stationary phase.

Section 3: Orthogonal Validation via Chiral HPLC

While GC-FID is preferred, Chiral HPLC can be utilized if coupled with an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector. Recent patent literature demonstrates the successful use of immobilized polysaccharide columns (e.g., ChiralPak IB) for resolving tetrahydrofuran derivatives [3].

Causality for ELSD over UV: ELSD is a mass-directed technique that evaporates the mobile phase and measures the light scattered by the remaining analyte particles. It is entirely independent of the analyte's optical absorption properties, making it the only viable LC detector for underivatized 3-(bromomethyl)oxolane.

Section 4: Non-Chromatographic Validation - 1H-NMR with Chiral Solvating Agents

To ensure absolute trustworthiness, chromatographic data should be orthogonally verified. 1H-NMR using a chiral lanthanide shift reagent, such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] ( Eu(hfc)3​ ), provides a direct, self-validating physical measurement [4].

Step-by-Step Methodology: NMR Titration
  • Baseline Acquisition: Dissolve 15 mg of the (3R)-oxolane sample in 0.6 mL of CDCl3​ (100% atom D, containing TMS). Acquire a standard 1H-NMR spectrum. Identify the diastereotopic protons of the −CH2​Br group (typically a complex multiplet around 3.3 - 3.5 ppm).

  • CSA Titration (Self-Validating Step): Add Eu(hfc)3​ in 5 mg increments. Causality: The Lewis acidic Europium coordinates with the Lewis basic oxygen of the oxolane ring. This coordination creates a transient diastereomeric complex. Because the (R) and (S) enantiomers interact differently with the chiral (+)-camphorate ligands, their magnetic environments diverge.

  • Monitoring: After each addition, acquire a spectrum. Watch the −CH2​Br signals shift downfield and split into two distinct sets of signals (one for the major R-enantiomer, one for the S-enantiomer trace impurity).

  • Integration: Once baseline separation of the shifted signals is achieved, integrate the peaks to calculate the molar ratio of the enantiomers.

Section 5: Quantitative Data Summaries

Table 1: Comparison of Analytical Modalities for (3R)-3-(Bromomethyl)oxolane
Analytical ModalityDetectorChiral Phase / ReagentPrimary AdvantageKey Limitation
Chiral GC FID β -Cyclodextrin ( β -DEX)High resolution, no chromophore neededRequires volatile, thermally stable analyte
Chiral HPLC ELSD / RIPolysaccharide (ChiralPak IB)Scalable to preparative isolationELSD requires volatile mobile phases
1H-NMR NMR Probe Eu(hfc)3​ Shift ReagentDirect structural proof, orthogonalLower sensitivity for impurities (<2% ee)
Table 2: Optimized GC-FID Parameters
ParameterOptimized ValueCausal Rationale
Injector Temp 220°CEnsures instantaneous and complete vaporization without thermal degradation.
Detector Temp 250°CPrevents condensation of the analyte or stationary phase bleed in the FID.
Oven Program 90°C (Isothermal)Maximizes the subtle thermodynamic differences in chiral inclusion complexes.
Carrier Gas Helium (1.2 mL/min)Provides optimal linear velocity and mass transfer efficiency for capillary columns.
Split Ratio 50:1Prevents column saturation, maintaining sharp peak shapes required for baseline resolution.

References

  • Benchchem - 1,4-Dibromo-2-butanol (Chiral GC/HPLC context for tetrahydrofuran precursors).
  • Google Patents - WO2019069270A1: Modulators of stimulator of interferon genes (sting) (Enantiomeric excess > 98 % ee by chiral analytical HPLC).
  • Google Patents - WO2025226892A1: Spirocycle-containing diaminomethylene pyrimidine-2,4,6-trione agonists (Chiral HPLC ChiralPak IB for 3-(bromomethyl)tetrahydrofuran).
  • Benchchem - (Tetrahydrofuran-3-yl)methanamine (Chiral GC/HPLC for THF derivatives).
Exploratory

Mechanism of Action and Synthetic Utility of (3R)-3-(Bromomethyl)oxolane in Organic Synthesis

Executive Summary (3R)-3-(Bromomethyl)oxolane (also known as (R)-3-(bromomethyl)tetrahydrofuran) is a highly versatile chiral building block extensively utilized in the pharmaceutical industry. It serves as a critical el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R)-3-(Bromomethyl)oxolane (also known as (R)-3-(bromomethyl)tetrahydrofuran) is a highly versatile chiral building block extensively utilized in the pharmaceutical industry. It serves as a critical electrophile for introducing the (3R)-tetrahydrofuranylmethyl moiety into complex Active Pharmaceutical Ingredients (APIs). Its applications range from the synthesis of [[4]] to the preparation of [[2]].

This whitepaper dissects the mechanism of action of (3R)-3-(bromomethyl)oxolane, elucidates the causality behind its reactivity profile, and provides a field-proven, self-validating experimental protocol for its application in S_N2 alkylations.

Mechanistic Principles: The S_N2 Alkylation Paradigm

The primary mechanism of action for (3R)-3-(bromomethyl)oxolane in organic synthesis is the bimolecular nucleophilic substitution (S_N2). Understanding the stereochemical and electronic nuances of this molecule is critical for optimizing reaction yields and maintaining enantiomeric purity.

Causality of Reactivity

The compound features a primary alkyl bromide. The bromine atom acts as an excellent leaving group due to its large atomic radius, polarizability, and the thermodynamic stability of the resulting bromide anion. Because the reactive carbon is primary and exocyclic, steric hindrance is minimized. This structural feature makes it an ideal, highly accessible substrate for backside attack by various nucleophiles (e.g., amines, alkoxides, thiolates, and carbanions).

Stereochemical Integrity (The "Untouched" Chiral Center)

A common misconception during bench-scale synthesis is the risk of racemization during the alkylation step. However, the chiral center in (3R)-3-(bromomethyl)oxolane is located at the C3 position of the oxolane ring , while the S_N2 reaction occurs exclusively at the adjacent, exocyclic primary carbon.

Because no bonds connected to the C3 chiral center are broken or formed during the transition state, the (3R) stereoconfiguration is preserved with 100% fidelity. The substitution results in inversion at the primary carbon (which is achiral) while leaving the critical C3 stereocenter untouched.

Chemoselectivity and the Oxolane Oxygen

The oxygen atom within the oxolane ring plays a subtle but critical mechanistic role. Through inductive electron withdrawal (-I effect), it slightly increases the electrophilicity of the bromomethyl carbon. Furthermore, in reactions utilizing alkali metal bases (e.g., K₂CO₃, NaH), the oxolane oxygen can weakly coordinate with the metal cation (K⁺ or Na⁺). This transient chelation effectively pre-organizes the transition state and directs the incoming nucleophile, often accelerating reaction kinetics compared to simple, unfunctionalized alkyl bromides.

Mechanism Nuc Nucleophile (e.g., R-NH₂, R-O⁻) TS S_N2 Transition State [Nuc···CH₂···Br]‡ Nuc->TS Backside Attack Substrate (3R)-3-(Bromomethyl)oxolane Chiral C3 Center Substrate->TS Exocyclic Carbon Product (3R)-Alkylated Product Stereocenter Retained TS->Product Bond Formation LG Bromide Ion (Br⁻) Leaving Group TS->LG Bond Cleavage

S_N2 mechanism of (3R)-3-(Bromomethyl)oxolane illustrating stereocenter preservation.

Quantitative Data: Reaction Optimization Matrix

To maximize the utility of [[1]], the reaction conditions must be tailored to the specific nucleophile. Table 1 summarizes optimized, field-tested parameters for various S_N2 pathways.

Table 1: Reaction Optimization Matrix for (3R)-3-(Bromomethyl)oxolane Alkylations

Nucleophile TypePreferred SolventOptimal BaseTemp (°C)Time (h)Expected Yield (%)Mechanistic Note
Secondary Amines DMFK₂CO₃60–658–1275–85Polar aprotic solvent maximizes amine nucleophilicity.
Phenols (O-Alkylation) AcetonitrileCs₂CO₃80 (Reflux)4–880–92Cs⁺ provides the "cesium effect," enhancing alkoxide reactivity.
Thiolates (S-Alkylation) THFTriethylamine25 (RT)2–4>90High inherent nucleophilicity of sulfur requires no heat.
Carbanions (C-Alkylation) THFLDA or NaH-78 to 01–360–70Strict anhydrous conditions required to prevent electrophile hydrolysis.

Experimental Protocol: N-Alkylation of a Secondary Amine

The following methodology details the covalent attachment of the (3R)-tetrahydrofuranylmethyl moiety to a secondary amine scaffold.

Self-Validating System: This protocol incorporates mandatory In-Process Controls (IPC) using LC-MS to ensure complete conversion before proceeding to workup, preventing premature termination and yield loss.

Step 1: Nucleophile Activation
  • Action: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the secondary amine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv). Stir at room temperature for 30 minutes.

  • Causality: DMF is a polar aprotic solvent that optimally solvates the potassium cations, leaving the amine nucleophile "naked" and highly reactive. K₂CO₃ is chosen over stronger bases (like NaH) to minimize the risk of base-catalyzed ring-opening or elimination side reactions. The 30-minute pre-stir ensures complete hydrogen-bond disruption prior to electrophile introduction.

Step 2: Electrophile Addition
  • Action: Add (3R)-3-(bromomethyl)oxolane (1.2 equiv) dropwise via syringe.

  • Causality: A slight stoichiometric excess (1.2 equiv) of the oxolane compensates for any trace moisture in the system that might cause competitive hydrolysis of the alkyl bromide. Dropwise addition prevents localized concentration spikes, mitigating the risk of thermal runaway.

Step 3: Thermal Activation & S_N2 Displacement
  • Action: Elevate the reaction temperature to 65°C and stir for 8–12 hours.

  • Causality: While the primary exocyclic bromide is sterically accessible, the moderate nucleophilicity of certain complex amines requires thermal energy to overcome the S_N2 activation barrier. 65°C is the optimal thermodynamic sweet spot; exceeding 80°C increases the probability of thermal degradation or undesired ether cleavage.

Step 4: Self-Validation (In-Process Control)
  • Action: At t = 8 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Causality: Relying solely on standard reaction times is a hallmark of poor methodology. LC-MS provides definitive proof of mass shift (addition of +85 Da corresponding to the oxolanylmethyl group minus the bromide) and confirms the consumption of the starting amine. If starting material remains >5%, continue heating for an additional 4 hours.

Step 5: Quench and Extraction
  • Action: Cool to room temperature. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL). Dry over MgSO₄, filter, and concentrate.

  • Causality: NH₄Cl neutralizes residual base without altering the product's ionization state. The extensive brine washes (5x) are a field-proven technique to partition the highly water-soluble DMF out of the organic layer, which is absolutely critical for successful downstream silica gel chromatography.

Workflow Step1 1. Solvent & Base Dry DMF + K₂CO₃ Step2 2. Nucleophile Activation Stir at RT (30 min) Step1->Step2 Step3 3. Electrophile Addition Add (3R)-3-(Bromomethyl)oxolane Step2->Step3 Step4 4. Thermal Activation Heat to 60-80°C (4-12 h) Step3->Step4 Step5 5. In-Process Control (IPC) Validate via TLC / LC-MS Step4->Step5 Step6 6. Workup & Purification Aqueous Quench & Column Chroma Step5->Step6

Step-by-step experimental workflow for S_N2 alkylation with in-process validation.

References

  • Google Patents. "WO2025226892A1 - Spirocycle-containing diaminomethylene pyrimidine-2,4,6-trione agonists".

Protocols & Analytical Methods

Method

Application Notes: (3R)-3-(Bromomethyl)oxolane as a Key Chiral Synthon for Active Pharmaceutical Ingredient (API) Synthesis

Abstract (3R)-3-(Bromomethyl)oxolane, also known as (3R)-3-(Bromomethyl)tetrahydrofuran, is a valuable chiral building block in pharmaceutical chemistry. Its stereodefined structure, featuring a stable five-membered oxol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(3R)-3-(Bromomethyl)oxolane, also known as (3R)-3-(Bromomethyl)tetrahydrofuran, is a valuable chiral building block in pharmaceutical chemistry. Its stereodefined structure, featuring a stable five-membered oxolane (tetrahydrofuran) ring and a reactive primary bromide, makes it an ideal synthon for introducing both specific chirality and a polar cyclic ether moiety into target molecules. This combination can significantly influence the pharmacological profile of an Active Pharmaceutical Ingredient (API) by enhancing solubility, metabolic stability, and binding affinity to biological targets. This document provides a detailed guide for researchers and drug development professionals on the core principles of its reactivity and its practical application in synthesis, including protocols for its preparation from the corresponding alcohol and its use in nucleophilic substitution reactions.

Introduction: The Strategic Value of (3R)-3-(Bromomethyl)oxolane

In modern drug discovery, controlling the three-dimensional arrangement of atoms is paramount, as the biological activity of a drug is intrinsically linked to its stereochemistry.[][2] Chiral building blocks are enantiomerically pure compounds that serve as starting materials to construct complex chiral molecules, ensuring the final API is produced as a single enantiomer.[3][4][5] (3R)-3-(Bromomethyl)oxolane is one such critical building block.

The molecule's strategic importance stems from two key features:

  • The (3R) Stereocenter: This fixed chiral center allows for the diastereoselective synthesis of complex targets, ensuring that the desired stereoisomer of the final drug is produced. This is crucial as different enantiomers can have vastly different pharmacological, pharmacokinetic, and toxicological properties.

  • The Oxolane Ring and Bromomethyl Group: The tetrahydrofuran ring is a common motif in pharmaceuticals that can improve aqueous solubility and act as a hydrogen bond acceptor. The bromomethyl group serves as a potent electrophile, enabling the facile connection of this chiral fragment to other parts of the molecule via nucleophilic substitution.

This guide will detail the fundamental reactivity of this synthon and provide actionable protocols for its synthesis and subsequent use in constructing key pharmaceutical intermediates.

Physicochemical Properties and Safe Handling

Properly understanding the physical properties and safety requirements is the first step in any laboratory protocol.

PropertyValueReference
CAS Number 210569-32-5 (for 3R isomer)N/A
Synonyms (3R)-3-(Bromomethyl)tetrahydrofuran[6]
Molecular Formula C₅H₉BrO[6]
Molecular Weight 165.03 g/mol [6]
Appearance Liquid
Density 1.495 g/mL at 25 °C
Refractive Index n20/D 1.494
Flash Point 75 °C (167 °F)

Safety Information: (3R)-3-(Bromomethyl)oxolane is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a well-ventilated chemical fume hood.

  • GHS Pictogram: GHS07 (Exclamation Mark)[6]

  • Signal Word: Warning[6]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Core Reactivity and Mechanistic Principles

The synthetic utility of (3R)-3-(Bromomethyl)oxolane is dominated by its behavior as an electrophile in nucleophilic substitution reactions, specifically via an Sₙ2 mechanism.

Causality of Reactivity: The carbon atom of the bromomethyl (-CH₂Br) group is electron-deficient due to the inductive effect of the highly electronegative bromine atom. This makes it an excellent electrophile , susceptible to attack by electron-rich species (nucleophiles ).[7] Bromide (Br⁻) is an excellent leaving group because it is a stable, weak base, which facilitates the substitution reaction.[7][8]

Because the electrophilic carbon is primary and unhindered, the reaction proceeds reliably through a concerted, one-step Sₙ2 pathway.[9] A key advantage of this mechanism is the preservation of the stereochemistry at the adjacent (3R) chiral center. The reaction occurs at the achiral -CH₂Br side chain, meaning the original stereoconfiguration of the oxolane ring is transferred to the product without racemization or inversion.

Caption: General Sₙ2 reaction of (3R)-3-(Bromomethyl)oxolane.

Protocol 1: Synthesis of (3R)-3-(Bromomethyl)oxolane

Principle: (3R)-3-(Bromomethyl)oxolane is most commonly prepared from its more accessible and stable precursor, (3R)-3-(Hydroxymethyl)oxolane. The hydroxyl group is a poor leaving group and must be activated. This protocol employs phosphorus tribromide (PBr₃), a standard and efficient reagent for converting primary alcohols to primary alkyl bromides.

Workflow Diagram:

protocol1_workflow start Start dissolve Dissolve (3R)-3-(Hydroxymethyl)oxolane in anhydrous solvent (e.g., Et₂O) under N₂ atmosphere. start->dissolve cool Cool reaction vessel to 0 °C (ice-water bath). dissolve->cool add_pbr3 Add PBr₃ dropwise maintaining T < 5 °C. cool->add_pbr3 react Stir at 0 °C for 1 hr, then warm to RT and stir for 12-16 hrs. add_pbr3->react quench Quench reaction by slowly pouring onto ice. react->quench extract Perform aqueous workup. Extract with Et₂O. quench->extract wash Wash organic layer with sat. NaHCO₃ and brine. extract->wash dry Dry over anhydrous MgSO₄, filter, and concentrate. wash->dry purify Purify via vacuum distillation to yield final product. dry->purify end End purify->end

Caption: Experimental workflow for bromination of the precursor alcohol.

Materials & Reagents:

ReagentM.W.AmountMolesEq.
(3R)-3-(Hydroxymethyl)oxolane102.1310.0 g97.9 mmol1.0
Phosphorus Tribromide (PBr₃)270.699.7 mL102.8 mmol1.05
Anhydrous Diethyl Ether (Et₂O)74.12200 mL--
Saturated NaHCO₃ (aq)-50 mL--
Brine (sat. NaCl aq)-50 mL--
Anhydrous MgSO₄-~5 g--

Step-by-Step Methodology:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Dissolution: Charge the flask with (3R)-3-(Hydroxymethyl)oxolane (10.0 g, 97.9 mmol) and anhydrous diethyl ether (200 mL). Begin stirring under a nitrogen atmosphere.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add phosphorus tribromide (9.7 mL, 102.8 mmol) to the dropping funnel. Add the PBr₃ dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours (overnight).

  • Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing 200 g of crushed ice with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Caution: The bicarbonate wash neutralizes excess acid and may cause gas evolution.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to afford (3R)-3-(Bromomethyl)oxolane as a clear liquid. The expected yield is typically in the range of 75-85%.

Protocol 2: N-Alkylation for API Intermediate Synthesis

Principle: This protocol demonstrates a cornerstone reaction in medicinal chemistry: the formation of a C-N bond by alkylating a secondary amine. This reaction is fundamental to the synthesis of numerous APIs, including those for neurological, cardiovascular, and urological conditions. Here, we couple (3R)-3-(Bromomethyl)oxolane with a representative secondary amine nucleophile.

Reaction Scheme:

Caption: Sₙ2 coupling to form a chiral tertiary amine.

Materials & Reagents:

ReagentM.W.AmountMolesEq.
(3R)-3-(Bromomethyl)oxolane165.031.65 g10.0 mmol1.0
Secondary Amine (e.g., Morpholine)87.120.96 g11.0 mmol1.1
Potassium Carbonate (K₂CO₃), anhydrous138.212.76 g20.0 mmol2.0
Acetonitrile (MeCN)41.0550 mL--
Ethyl Acetate (EtOAc)88.11100 mL--
Water (H₂O)18.0250 mL--

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the secondary amine (11.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and acetonitrile (50 mL).

  • Reagent Addition: While stirring, add a solution of (3R)-3-(Bromomethyl)oxolane (1.65 g, 10.0 mmol) in 10 mL of acetonitrile to the flask.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic solids (K₂CO₃ and KBr).

  • Concentration: Rinse the solids with a small amount of acetonitrile and concentrate the combined filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts and highly polar impurities.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the desired chiral tertiary amine. The expected yield is typically >80%.

Conclusion

(3R)-3-(Bromomethyl)oxolane is a powerful and versatile chiral building block for pharmaceutical synthesis. Its reliable Sₙ2 reactivity, coupled with the stereochemical integrity of its chiral center, allows for the precise and predictable installation of a key structural motif into developing drug candidates. The protocols outlined in this application note provide a robust foundation for the preparation and utilization of this synthon, enabling researchers to leverage its unique properties to accelerate the synthesis of novel and effective Active Pharmaceutical Ingredients.

References

  • Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 397-412. [Link]

  • Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed. [Link]

  • Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

  • Unknown Author. (n.d.). Application of chiral building blocks to the synthesis of drugs. Google Search Snippet. (Note: A direct, stable link for this specific review was not available in the search results, but the content is widely understood in the field).
  • Raga, M. M., et al. (2008). Process for the synthesis of solifenacin.
  • S.A. (2010). Note Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry, Section B, 49B, 1101-1106. [Link]

  • Srinivas, K., et al. (2009). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. [Link]

  • Various Authors. (2012). Method for the preparation of solifenacin and intermediate thereof.
  • New Drug Approvals. (2017). Darifenacin Hydrobromide. [Link]

  • Various Authors. (n.d.). A Method For The Preparation Of Solifenacin. Quick Company. [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. [Link]

  • LibreTexts Chemistry. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

  • Rychnovsky, S. D., et al. (2006). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 71(20), 7875-7884. [Link]

  • TIGP. (n.d.). Organic Synthesis in the 21st Century - Nucleophilic Substitution and Elimination Reaction. [Link]

  • Ianni, A., et al. (2024). Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. Molecules, 29(13), 3028. [Link]

  • Unknown Author. (n.d.). Summary of Nucleophilic Substitution Reactions. Course Hero. [Link]

Sources

Application

Application Notes and Protocols: (3R)-3-(Bromomethyl)oxolane as a Chiral Synthon for Tetrahydrofuran Derivatives

Introduction: The Strategic Value of the Oxolane Moiety The oxolane, or tetrahydrofuran (THF), ring is a privileged scaffold in modern medicinal chemistry. Its prevalence in natural products and FDA-approved drugs unders...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Oxolane Moiety

The oxolane, or tetrahydrofuran (THF), ring is a privileged scaffold in modern medicinal chemistry. Its prevalence in natural products and FDA-approved drugs underscores its utility in creating molecules with favorable physicochemical and pharmacological properties.[1][2] (3R)-3-(Bromomethyl)oxolane, in particular, represents a highly valuable chiral building block. It provides a stereochemically defined tetrahydrofuran core functionalized with a primary alkyl bromide. This feature makes it an ideal electrophilic partner for a wide array of nucleophilic substitution (SN2) reactions, allowing for the stereospecific installation of diverse functional groups while preserving the integrity of the (R)-stereocenter. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers engaged in synthetic chemistry and drug discovery.

Chapter 1: Physicochemical Properties and Critical Safety Protocols

A thorough understanding of the reagent's properties and safe handling procedures is paramount for successful and safe experimentation.

1.1: Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₅H₉BrO[3]
Molecular Weight 165.03 g/mol [3]
Appearance Liquid[3]
Density 1.495 g/mL at 25 °C[3]
Refractive Index n20/D 1.494[3]
CAS Number 1616806-49-5[4]
1.2: Safety and Handling

(3R)-3-(Bromomethyl)oxolane is classified as a hazardous substance requiring careful handling to mitigate risks.

  • Hazard Identification : Causes skin and serious eye irritation.[4][5] May cause an allergic skin reaction.[6] It is a combustible liquid.[4]

  • Precautionary Measures :

    • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]

    • Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6][7]

    • Handling : Avoid contact with skin, eyes, and clothing.[6] Keep away from heat, sparks, and open flames.[7] Ground/bond container and receiving equipment to prevent static discharge.[7]

  • First Aid :

    • Eye Contact : Immediately flush with large amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[6][7]

    • Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation or a rash occurs, get medical advice.[6][7]

    • Inhalation : Remove person to fresh air. If you feel unwell, get medical attention.[6]

  • Spill Management :

    • Evacuate the area and ensure adequate ventilation.[6]

    • Collect spillage using an absorbent, non-combustible material (e.g., sand, vermiculite).[7]

    • Place in a closed, approved container for disposal.[6]

Chapter 2: The SN2 Reaction Manifold: The Core Reactivity

The synthetic utility of (3R)-3-(bromomethyl)oxolane is dominated by the SN2 mechanism. The substrate features a primary carbon atom bonded to a good leaving group (bromide), which is readily accessible to nucleophiles. This reaction proceeds via a backside attack, leading to the displacement of the bromide ion and the formation of a new bond with the nucleophile.[8]

Caption: Generalized SN2 reaction pathway for (3R)-3-(bromomethyl)oxolane.

Chapter 3: Protocols for the Synthesis of Key Synthetic Intermediates

The following protocols are representative examples of the SN2 reactivity of (3R)-3-(bromomethyl)oxolane, providing access to key functionalized tetrahydrofuran derivatives.

3.1: N-Alkylation: Gateway to Bioactive Amines

Aminated tetrahydrofurans are common motifs in pharmaceuticals. The synthesis of a primary amine is often best achieved via an azide intermediate to avoid common issues of over-alkylation.

Protocol 1: Synthesis of (R)-3-(Azidomethyl)oxolane

  • Principle : This protocol utilizes sodium azide to displace the bromide via an SN2 reaction. Sodium azide is highly toxic and must be handled with extreme care in a fume hood.[9]

  • Reagents :

    • (3R)-3-(Bromomethyl)oxolane (1.0 eq)

    • Sodium Azide (NaN₃) (1.2 eq)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Deionized water

    • Brine (saturated NaCl solution)

  • Procedure :

    • To a round-bottom flask charged with a magnetic stir bar, add (3R)-3-(bromomethyl)oxolane and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium azide portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

    • Upon completion, carefully pour the reaction mixture into cold water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azide.

    • The product can be purified by flash column chromatography if necessary.

Protocol 2: Reduction to (R)-3-(Aminomethyl)oxolane

  • Principle : The azide is a versatile precursor that can be cleanly reduced to the primary amine using several methods, such as catalytic hydrogenation or Staudinger reduction.

  • Reagents :

    • (R)-3-(Azidomethyl)oxolane (1.0 eq)

    • Palladium on Carbon (Pd/C, 10 wt. %), 5 mol%

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure :

    • In a hydrogenation vessel, dissolve the crude (R)-3-(azidomethyl)oxolane in methanol.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

    • Seal the vessel, evacuate, and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).

    • Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to afford the desired amine.

3.2: O-Alkylation: Formation of Ethers and Alcohols

Ether linkages are stable and prevalent in drug molecules. This reaction can also be adapted to form the corresponding alcohol.

Protocol 3: Synthesis of (R)-3-(Phenoxymethyl)oxolane

  • Principle : The Williamson ether synthesis involves the deprotonation of a phenol followed by nucleophilic attack on the alkyl bromide.

  • Reagents :

    • (3R)-3-(Bromomethyl)oxolane (1.0 eq)

    • Phenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Acetone or DMF

  • Procedure :

    • Combine phenol, potassium carbonate, and acetone in a round-bottom flask equipped with a reflux condenser.

    • Add (3R)-3-(bromomethyl)oxolane to the suspension.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and filter off the inorganic salts, washing the solid with acetone.

    • Combine the filtrates and concentrate under reduced pressure.

    • The crude residue can be purified via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether product.

Chapter 4: Application in Bioactive Scaffold Synthesis

The true value of (3R)-3-(bromomethyl)oxolane is realized in its application to construct complex molecules with potential therapeutic value, such as nucleoside analogues for antiviral applications.[10][11]

Antiviral_Workflow A (3R)-3-(Bromomethyl)oxolane C S N 2 Alkylation (Protocol 4) A->C B Purine / Pyrimidine Base (e.g., Adenine) B->C D Protected Nucleoside Analogue C->D E Deprotection / Further Functionalization D->E F Final Antiviral Candidate E->F

Caption: Workflow for synthesizing a nucleoside analogue from (3R)-3-(bromomethyl)oxolane.

Protocol 4: Synthesis of an Adenine-Coupled Nucleoside Analogue Precursor

  • Principle : This protocol demonstrates the alkylation of a heterocyclic amine, a key step in building molecules that can interfere with viral replication machinery.

  • Reagents :

    • Adenine (1.0 eq)

    • (3R)-3-(Bromomethyl)oxolane (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous DMF

  • Procedure :

    • Suspend adenine and potassium carbonate in anhydrous DMF in a round-bottom flask.

    • Heat the mixture to 60-70 °C with vigorous stirring.

    • Add a solution of (3R)-3-(bromomethyl)oxolane in a small amount of DMF dropwise over 30 minutes.

    • Maintain the temperature and stir for 24 hours. The reaction often results in a mixture of N9 and N7 alkylated isomers.

    • Cool the reaction mixture, filter off the solids, and concentrate the filtrate under high vacuum to remove DMF.

    • The resulting crude solid is purified by flash column chromatography (eluting with a dichloromethane/methanol gradient) to separate the isomers and isolate the desired N9-alkylated product.

Chapter 5: Summary and Outlook

(3R)-3-(Bromomethyl)oxolane is a robust and versatile chiral building block for the stereocontrolled synthesis of a wide range of tetrahydrofuran derivatives. Its reactivity is dominated by the reliable SN2 mechanism, providing predictable outcomes with a variety of nucleophiles. The protocols outlined herein provide a foundation for accessing key intermediates for drug discovery programs, particularly in the antiviral space. The principles demonstrated can be readily extended to other nucleophiles, further expanding the synthetic utility of this valuable synthon.

References

  • Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION - 3M. (2021, March 30). Link

  • Application Notes and Protocols: Nucleophilic Substitution Reactions of (R)-3-(bromomethyl)hexanoic acid - Benchchem. (n.d.). Link

  • Safety Data Sheet - Cayman Chemical. (2025, September 2). Link

  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 29). Link

  • (3R)-3-(bromomethyl)oxolane — Chemical Substance Information - NextSDS. (n.d.). Link

  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). Link

  • Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. (n.d.). MDPI. Link

  • Continuous flow synthesis of the antiviral drug tecovirimat and related sp3-rich scaffolds. (n.d.). Royal Society of Chemistry. Link

  • Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. (2004). Organic Chemistry Portal. Link

  • New low molecular weight heterocyclic compounds with antiviral activity. (2023, November 1). Sciforum. Link

  • Experimental protocol for the synthesis of oxetanes using 3-Bromo-2-(bromomethyl)propan-1-ol - Benchchem. (n.d.). Link

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. (2016, June 15). ACS Publications. Link

  • Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. (n.d.). ResearchGate. Link

  • The Oxolane Ring: A Journey Through a Century of Chemical Discovery and Pharmaceutical Innovation - Benchchem. (2025, November). Link

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2023, February 3). MDPI. Link

  • 3-(Bromomethyl)tetrahydrofuran 165253-29-2 - Sigma-Aldrich. (n.d.). Link

  • 7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. (2021, December 15). Link

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). MDPI. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (3R)-3-(Bromomethyl)oxolane Substitution

Welcome to the Technical Support Center for the nucleophilic substitution of (3R)-3-(Bromomethyl)oxolane (also known as (R)-3-(bromomethyl)tetrahydrofuran). This guide is engineered for drug development professionals and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the nucleophilic substitution of (3R)-3-(Bromomethyl)oxolane (also known as (R)-3-(bromomethyl)tetrahydrofuran). This guide is engineered for drug development professionals and synthetic chemists who require high-yielding, stereoselective alkylation protocols.

Here, we bypass generic textbook advice to focus on the specific stereoelectronic and thermodynamic realities of this molecule, providing you with causal troubleshooting, self-validating protocols, and mechanistic insights.

Causal Mechanistic Analysis: The β -Branching Dilemma

(3R)-3-(Bromomethyl)oxolane is a primary alkyl halide, which classically undergoes bimolecular nucleophilic substitution (SN2). However, researchers frequently report sluggish reaction rates or unexpected elimination (E2) byproducts.

The Causality: The oxolane ring acts as a massive β -branch. During the SN2 transition state, the nucleophile must approach via the Bürgi-Dunitz trajectory (180° opposite the C–Br bond). The steric bulk of the adjacent chiral cyclic system physically obstructs this backside attack, raising the activation energy ( Ea​ ) of the substitution pathway [1].

If you attempt to overcome this sluggishness simply by increasing the temperature, you inadvertently provide the system with enough thermal energy to surpass the Ea​ of the competing E2 elimination pathway, transforming your valuable chiral starting material into an unwanted alkene [2]. The solution lies not in heat, but in solvent optimization and nucleophile activation .

G Substrate (3R)-3-(Bromomethyl)oxolane (Primary Alkyl Halide) Reaction Reaction Conditions Substrate->Reaction + Nucleophile Nucleophile / Base Nucleophile->Reaction + SN2 SN2 Pathway (Substitution) Reaction->SN2 Polar Aprotic Solvent Good Nucleophile E2 E2 Pathway (Elimination) Reaction->E2 Strong/Bulky Base High Heat

Mechanistic bifurcation of (3R)-3-(Bromomethyl)oxolane under varying conditions.

Quantitative Data: Solvent Selection Matrix

To lower the SN2 activation energy without using excessive heat, you must use a polar aprotic solvent . Protic solvents (like ethanol) form a hydrogen-bonded "cage" around the nucleophile, neutralizing its reactivity. Polar aprotic solvents solvate the counter-cation but leave the nucleophile "naked" and highly reactive [1][2].

SolventTypeDielectric Constant ( ϵ )Relative SN2 RateE2 Elimination RiskApplication Recommendation
DMF Polar Aprotic36.7Very HighModerateOptimal for sluggish nucleophiles; requires aqueous wash.
DMSO Polar Aprotic46.7Very HighModerateExcellent kinetic profile, but difficult to remove in vacuo.
THF Polar Aprotic7.5ModerateLowGood for highly reactive nucleophiles (e.g., thiolates).
Ethanol Polar Protic24.5LowHigh (with bases)Avoid ; nucleophile is caged, forcing the use of destructive heat.

Self-Validating Experimental Protocol: Thioether Synthesis

This standard operating procedure describes the nucleophilic substitution of (3R)-3-(Bromomethyl)oxolane using a thiol (e.g., ethanethiol) to form a thioether [3]. The protocol is designed as a self-validating system , meaning physical cues at each step confirm success before you proceed.

Materials Required:
  • (3R)-3-(Bromomethyl)oxolane (1.0 eq)

  • Ethanethiol (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.25 eq)

  • Anhydrous DMF (0.1 M relative to substrate)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a round-bottom flask under vacuum and backfill with inert N2. Add anhydrous DMF. Causality: Moisture destroys NaH and leads to solvolysis of the alkyl bromide.

  • Nucleophile Activation: Add ethanethiol (1.2 eq) and cool the system to 0 °C. Carefully add NaH (1.25 eq) in small portions.

    • Self-Validation Checkpoint: You must observe immediate, vigorous bubbling (H2 gas evolution). Do not proceed until bubbling completely ceases (approx. 15-20 minutes). This visual cue guarantees 100% conversion of the thiol to the highly reactive thiolate anion.

  • Substrate Addition: Dissolve (3R)-3-(Bromomethyl)oxolane in a minimal amount of DMF. Add this solution dropwise to the reaction mixture at 0 °C.

    • Causality: Dropwise addition prevents localized thermal spikes that could trigger E2 elimination or substrate degradation.

  • Thermal Optimization: Remove the ice bath and allow the reaction to warm to 25 °C. If LC-MS indicates incomplete conversion after 2 hours, gently heat to 45–50 °C. Do not exceed 60 °C.

  • Quenching & Workup: Cool to 0 °C and quench dropwise with saturated aqueous NH4Cl to neutralize unreacted NaH. Extract with Ethyl Acetate (3x). Wash the combined organic layers vigorously with brine (5x).

    • Causality: DMF is highly miscible in organics; the repeated brine washes are mandatory to pull DMF into the aqueous phase.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Preparation Dry solvent, inert atm (N2) Step2 2. Nucleophile Activation Add base (e.g., NaH) at 0°C Step1->Step2 Step3 3. Substrate Addition Dropwise addition of halide Step2->Step3 Step4 4. Thermal Optimization Stir at 25°C - 50°C Step3->Step4 Step5 5. Quenching & Workup Quench H2O, extract EtOAc Step4->Step5 Step6 6. Purification Silica gel chromatography Step5->Step6 QC Quality Control Chiral HPLC & NMR Step6->QC

Standardized step-by-step workflow for the nucleophilic substitution of the oxolane.

Troubleshooting & FAQs

Q: Why am I seeing a high percentage of elimination products (alkenes) instead of my desired substituted oxolane?

Diagnosis: You are likely using a base that is too strong or bulky (e.g., tert-butoxide, DBU) combined with excessive heat. Solution: The β -branching of the oxolane ring makes SN2 slower than usual. Bulky bases cannot navigate the steric hindrance to reach the electrophilic carbon and will instead abstract a β -proton. Switch to a highly polarizable, non-bulky nucleophile (like a thiolate, azide, or cyanide) and rely on a polar aprotic solvent (DMF) to accelerate the reaction at room temperature rather than using heat [2].

Q: Will this substitution reaction racemize my (3R) stereocenter?

Diagnosis: Concern over chiral integrity during SN2 conditions. Solution: No. The substitution occurs exclusively at the exocyclic primary carbon (C1'), not at the C3 chiral center of the oxolane ring. Because no bonds connected to the chiral center are broken or formed during the SN2 transition state, the (3R) configuration is strictly preserved. Epimerization would only occur under extremely harsh basic conditions capable of deprotonating the unactivated C3 ether position, which is thermodynamically highly unfavorable.

Q: I am trying to alkylate a primary amine, but I keep getting dialkylated byproducts. How do I stop this?

Diagnosis: Over-alkylation due to increased nucleophilicity of the product. Solution: When a primary amine reacts with (3R)-3-(Bromomethyl)oxolane, the resulting secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating effect of the new alkyl group. To prevent dialkylation:

  • Use a large excess of the starting primary amine (3 to 5 equivalents) so it statistically outcompetes the secondary amine product.

  • Alternatively, use a protecting group strategy: react the halide with a secondary amine that has a cleavable protecting group (e.g., benzylamine), then deprotect later.

Q: My reaction stalls at 50% conversion. Should I add more (3R)-3-(Bromomethyl)oxolane?

Diagnosis: Reagent depletion or nucleophile deactivation. Solution: Do not add more of the expensive chiral halide [4]. Stalling usually indicates that your nucleophile has been consumed by a side reaction (e.g., moisture in the solvent quenching the anion) or that the generated HBr has protonated your nucleophile. Ensure your solvent is strictly anhydrous and verify that you have added sufficient base (like K2CO3 or DIPEA) to scavenge the leaving bromide and protons.

References

  • Title: 11.3: Characteristics of the SN2 Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Deciding SN1/SN2/E1/E2 - The Solvent Source: Master Organic Chemistry URL: [Link]

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guide for (3R)-3-(Bromomethyl)oxolane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of functionalized cyclic ethers. (3R)-3-(Bromomethyl)oxolane—also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of functionalized cyclic ethers. (3R)-3-(Bromomethyl)oxolane—also known as (R)-3-(bromomethyl)tetrahydrofuran—is a highly versatile chiral building block in drug development, but it is notoriously unstable if handled improperly.

This guide is designed to move beyond basic storage instructions. By understanding the exact chemical causality behind the degradation of this reagent, you can implement self-validating storage systems that protect your syntheses and ensure reproducibility.

Mechanistic Breakdown: The Dual-Threat Degradation Cascade

The instability of (3R)-3-(Bromomethyl)oxolane stems from two independent, highly reactive structural features:

  • The Tetrahydrofuran (THF) Ring: The carbon atoms adjacent to the ether oxygen are highly susceptible to radical-initiated auto-oxidation,.

  • The Primary Alkyl Bromide: Ambient moisture acts as a nucleophile, hydrolyzing the bromomethyl group to yield (3R)-oxolan-3-ylmethanol and hydrobromic acid (HBr).

The Autocatalytic Loop: The generation of HBr is the primary failure point. HBr is a strong acid that protonates the oxolane oxygen, weakening the C-O bond. This leads to an1[1]. Because this ring-opening reaction generates even more acidic and reactive byproducts, the degradation accelerates exponentially once initiated.

degradation_mechanisms A (3R)-3-(Bromomethyl)oxolane (Intact Reagent) D Hydrolysis Generates HBr A->D Nucleophilic Attack E Auto-Oxidation Generates Peroxides A->E Radical Initiation B Ambient Moisture (H2O) B->D C Oxygen (O2) & UV Light C->E F Autocatalytic Ring Opening (Linear Alkyl Bromides) D->F HBr Protonates Ether Oxygen

Mechanistic pathways of (3R)-3-(Bromomethyl)oxolane degradation via hydrolysis and auto-oxidation.

Troubleshooting FAQs

Q: My batch of (3R)-3-(Bromomethyl)oxolane has turned yellow/brown over the last few months. What happened, and is it salvageable? A: Discoloration is a visual indicator of complex polymeric byproducts resulting from the autocatalytic degradation cascade. As trace moisture generates HBr, the2[2]. If the discoloration is mild (light yellow), the reagent can be salvaged via the purification protocol detailed below. If it is dark brown or opaque, the structural integrity is compromised, and it should be discarded.

Q: Standard THF is stabilized with BHT. Should I add BHT to (3R)-3-(Bromomethyl)oxolane for long-term storage? A: While Butylated hydroxytoluene (BHT) is the industry standard for scavenging free radicals in ether solvents, it is generally not recommended to add BHT directly to reactive alkyl halides unless you plan to perform a rigorous downstream purification. BHT can interfere with sensitive organometallic cross-coupling reactions. Instead, peroxide formation should be mitigated by strictly storing the reagent in an3[3].

Q: I noticed crystalline solids forming around the cap of my storage vial. What are they? A: Stop immediately. Crystal formation around the lid of any peroxidizable liquid is a severe warning sign of solid hydroperoxide accumulation[3]. These crystals are highly shock-sensitive and pose a lethal explosion hazard. Do not attempt to open or move the container. Contact your Environmental Health and Safety (EHS) department immediately for professional remote disposal.

Self-Validating Experimental Protocol: Purification & Stabilization

To ensure trustworthiness in your synthetic workflows, you cannot rely on passive storage. The following protocol outlines a "self-validating system"—a methodology that actively neutralizes degradation catalysts (HBr and O2) before they can initiate a cascade.

purification_workflow Start Assess Reagent Condition Test Peroxide Test Strip Start->Test HighPerox >100 ppm Peroxides: Discard Safely Test->HighPerox Fail LowPerox <100 ppm Peroxides: Proceed to Purify Test->LowPerox Pass Alumina Pass through Basic Alumina (Removes HBr & Peroxides) LowPerox->Alumina Distill Vacuum Distillation (Removes Polymeric Byproducts) Alumina->Distill Store Store over 4Å Sieves & K2CO3 under Argon at -20°C Distill->Store

Step-by-step troubleshooting and purification workflow for degraded (3R)-3-(Bromomethyl)oxolane.

Step-by-Step Methodology

Phase 1: Safety Validation

  • Peroxide Screening: In a fume hood, dip a KI-starch peroxide test strip into the reagent.

    • Causality: If the concentration exceeds 100 ppm, distillation poses a severe explosion risk[3]. Discard the batch via hazardous waste protocols.

Phase 2: Acid Scavenging & Purification 2. Alumina Filtration: Pack a glass chromatography column with 3-5 cm of activated Basic Alumina (Brockmann Grade I). Pass the reagent through the column.

  • Causality: Basic alumina traps polar hydroperoxides and neutralizes trace HBr. Acidic or neutral alumina must be avoided, as acidic sites will catalyze the very ring-opening reaction we are trying to stop.

  • Vacuum Distillation: Transfer the filtrate to a short-path distillation apparatus. Distill under reduced pressure (e.g., 10–15 mmHg).

    • Causality: High temperatures accelerate degradation. Vacuum distillation allows purification at lower temperatures, separating the intact product from high-boiling linear alkyl bromides[2].

Phase 3: Self-Validating Storage Setup 4. Moisture & Acid Sequestration: Into an amber glass vial, add 10% w/v of activated 4Å molecular sieves and a single pellet (~50 mg) of anhydrous potassium carbonate (K₂CO₃).

  • Causality: The sieves continuously trap ambient moisture to prevent hydrolysis. The K₂CO₃ acts as an insoluble acid scavenger; if trace HBr forms, it is immediately neutralized, breaking the autocatalytic loop.

  • Inert Atmosphere Sealing: Purge the vial headspace with dry Argon for 60 seconds. Seal with a PTFE-lined cap and wrap with Parafilm. Store at -20°C.

Quantitative Data Presentation

Table 1: Quantitative Impact of Storage Conditions on Reagent Stability

Storage ParameterOptimal ConditionDegradation Consequence if IgnoredMechanistic Rationale
Temperature -20°CRapid discoloration / Reduced half-lifeThermal energy accelerates both hydrolysis kinetics and radical auto-oxidation.
Atmosphere Argon / NitrogenPeroxide formation (>100 ppm)O₂ initiates radical auto-oxidation at the α-carbon of the oxolane ring.
Light Exposure Amber Vial / DarkRadical generationUV light catalyzes peroxide formation and homolytic C-Br bond cleavage[3].
Moisture Control < 50 ppm (4Å Sieves)HBr generation & Ring OpeningH₂O acts as a nucleophile, hydrolyzing the bromomethyl group to yield HBr.
Stabilizer Insoluble Base (K₂CO₃)Autocatalytic degradationUn-neutralized trace HBr protonates the ether, catalyzing ring cleavage[1].

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (3R)-3-(Bromomethyl)oxolane Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding cross-coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding cross-coupling reactions with the sterically hindered secondary alkyl bromide, (3R)-3-(Bromomethyl)oxolane. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate the challenges associated with this substrate.

The core difficulty in functionalizing (3R)-3-(Bromomethyl)oxolane lies in its structure. As a secondary alkyl halide, it is highly susceptible to side reactions, most notably β-hydride elimination.[1][2] The steric bulk surrounding the C-Br bond further complicates the key steps of the catalytic cycle, demanding carefully optimized reaction conditions to achieve high yields and selectivity. This guide is designed to explain the causality behind these challenges and provide robust solutions.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between (3R)-3-(Bromomethyl)oxolane and an arylboronic acid, but I'm observing very low conversion to the desired product. What are the likely causes and how can I optimize the reaction?

Answer: This is a classic challenge with secondary alkyl bromides. The low yield is typically a result of a sluggish catalytic cycle, where either the oxidative addition is slow or the subsequent steps are outcompeted by side reactions. The steric hindrance of the substrate is a major contributing factor.[3][4] Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection (The Most Critical Factor): Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this type of transformation.[3] The key to success lies in using a catalyst system with bulky, electron-rich ligands that can promote the challenging oxidative addition and reductive elimination steps while discouraging side reactions.[5][6][7]

  • Palladium Systems: Modern biarylphosphine ligands are essential. Ligands like SPhos, XPhos, and RuPhos are excellent starting points as they create highly active, monoligated palladium(0) species necessary for coupling hindered substrates.[3] For extremely demanding couplings, specialized ligands like AntPhos have shown success in overcoming severe steric hindrance and minimizing β-hydride elimination.[6]

  • Nickel Systems: Do not overlook nickel catalysis. Nickel complexes have emerged as powerful catalysts for cross-coupling reactions of unactivated secondary alkyl halides.[8] Catalyst systems like Ni(cod)₂ with bathophenanthroline ligands have been successfully used for Suzuki reactions of secondary alkyl bromides.[8]

2. Base and Solvent Optimization: The base is not merely a spectator; it plays a crucial role in the transmetalation step.[2]

  • Base: Strong bases can promote β-hydride elimination. For sterically hindered Suzuki couplings, weaker bases like K₃PO₄ or Cs₂CO₃ are often more effective than NaOH or KOt-Bu.[5]

  • Solvent: Aprotic polar solvents are generally preferred. A mixture of an organic solvent like 1,4-dioxane, toluene, or 2-MeTHF with a small amount of water is typical to help dissolve the inorganic base and facilitate the reaction.[5]

3. Temperature and Reaction Time: Due to the high activation energy associated with hindered substrates, elevated temperatures (e.g., 80-110 °C) and longer reaction times (16-24 hours) may be necessary.[5] However, excessively high temperatures can lead to catalyst decomposition and increased side product formation.[9] It is critical to monitor the reaction by TLC or LC-MS to find the optimal balance.

Troubleshooting Workflow: Low Yield

Below is a logical workflow for addressing low conversion issues.

G start Low or No Yield Observed cat_lig Step 1: Evaluate Catalyst/Ligand - Is it suitable for secondary alkyl halides? - Is the ligand bulky and electron-rich? start->cat_lig base_solv Step 2: Check Base & Solvent - Is the base too strong (risk of elimination)? - Is the solvent appropriate (e.g., Dioxane/H2O)? cat_lig->base_solv [If Yes] change_lig Action: Switch to Bulky Ligand (e.g., SPhos, XPhos, AntPhos) or consider a Nickel catalyst system. cat_lig->change_lig [If No] temp_time Step 3: Optimize Conditions - Increase temperature incrementally? - Extend reaction time? base_solv->temp_time [If Yes] change_base Action: Switch to Weaker Base (e.g., K3PO4, Cs2CO3). base_solv->change_base [If No] reagent_qual Step 4: Verify Reagent Quality - Boronic acid pure? - Substrate and solvents anhydrous? temp_time->reagent_qual [If Optimized] optimize_t Action: Monitor at 80°C, 100°C, 110°C for up to 24h. temp_time->optimize_t [If Not Optimized] success Successful Coupling reagent_qual->success [If All OK] purify Action: Recrystallize/purify reagents. Ensure dry solvents and inert atmosphere. reagent_qual->purify [If Suspect] change_lig->cat_lig change_base->base_solv optimize_t->temp_time purify->reagent_qual

Caption: Troubleshooting workflow for low yield.
Issue 2: Major Side Product is from Elimination (Alkene Formation)

Question: My reaction produces a significant amount of what appears to be 3-methyleneoxolane, likely from β-hydride elimination. How can I suppress this side reaction?

Answer: β-hydride elimination is the most common and problematic side reaction for secondary alkyl halides in cross-coupling.[1] It occurs when a hydrogen atom on the carbon adjacent to the metal-bound carbon (the β-position) is transferred to the metal, forming a metal-hydride species and releasing an alkene.

Strategies to Minimize Elimination:

  • Ligand Choice: This is your primary defense. Highly sterically demanding ligands are crucial. The bulk of the ligand favors the reductive elimination pathway (product formation) over the β-hydride elimination pathway by sterically disfavoring the required conformation for the elimination to occur.[2] Ligands like AntPhos and those developed by Hartwig and Buchwald are designed specifically for this purpose.[6][10]

  • Lower Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can significantly shift the selectivity towards the desired cross-coupled product.[11]

  • Choice of Metal: Nickel-catalyzed systems can sometimes offer different selectivity profiles compared to palladium and may be less prone to β-hydride elimination under certain conditions.[12][13]

  • Base Strength: As mentioned previously, very strong bases can promote elimination reactions. Using a milder base is often beneficial.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction—Suzuki, Negishi, or Kumada—is best for (3R)-3-(Bromomethyl)oxolane?

Answer: There is no single "best" reaction; the optimal choice depends on the coupling partner and functional group tolerance.

  • Suzuki-Miyaura Coupling: This is often the first choice due to the high functional group tolerance and the commercial availability and stability of boronic acids.[7] However, achieving high yields with secondary alkyl bromides can be challenging and requires specialized, bulky ligands.[6][14]

  • Negishi Coupling: This reaction uses organozinc reagents, which are generally more reactive than organoboron compounds. This increased reactivity can be advantageous for sluggish, sterically hindered couplings.[15] The main drawback is the sensitivity of organozinc reagents to air and moisture, requiring strict anhydrous and inert techniques.[16][17]

  • Kumada Coupling: This uses highly reactive Grignard (organomagnesium) reagents. While powerful, this reactivity comes at the cost of low functional group tolerance, making it unsuitable for substrates with acidic protons or electrophilic groups like esters or ketones.

For general applications with diverse functional groups, a well-optimized Suzuki-Miyaura or Negishi coupling is recommended.

Q2: Can you explain the catalytic cycle and highlight the sterically hindered step?

Answer: Certainly. The generally accepted mechanism for a palladium-catalyzed Suzuki-Miyaura coupling involves three main stages. For a sterically hindered substrate like (3R)-3-(Bromomethyl)oxolane, the reductive elimination step is often the most challenging.

G pd0 Active Pd(0)L (L = Bulky Ligand) pd2_r R-Pd(II)L(Br) pd0->pd2_r Slowed by steric bulk sub (3R)-3-(Bromomethyl)oxolane R-Br oa Oxidative Addition sub->pd2_r pd2_r_ar R-Pd(II)L(Ar) pd2_r->pd2_r_ar boronic Ar-B(OH)₂ + Base trans Transmetalation boronic->pd2_r_ar pd2_r_ar->pd0 Regenerates Catalyst prod Product R-Ar pd2_r_ar->prod re Reductive Elimination (Often Rate-Limiting & Sterically Hindered)

Caption: Suzuki-Miyaura catalytic cycle for a secondary alkyl bromide.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate. This step can be slowed by steric bulk around the reaction center.

  • Transmetalation: The organic group from the boron reagent (activated by the base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments (R and Ar) are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst. This final step requires the two bulky groups to be in close proximity on the metal center, making it highly sensitive to steric hindrance. Bulky, electron-rich ligands accelerate this step, preventing side reactions.[7]

Q3: Can the oxolane ring's oxygen atom interfere with the catalyst?

Answer: Yes, this is a valid concern. The ether oxygen in the oxolane (tetrahydrofuran) ring is a Lewis base and has the potential to coordinate to the Lewis acidic palladium or nickel center.[14] This coordination could occupy a site on the metal that is needed for the catalytic cycle to proceed, potentially acting as an inhibitor and leading to catalyst deactivation or stalling.[17]

Mitigation Strategies:

  • Use of Bulky Ligands: The sterically demanding phosphine or NHC ligands that are required to overcome the substrate's steric hindrance also serve to prevent the weaker coordination of the solvent or the substrate's ether oxygen.

  • Solvent Choice: While THF (the non-substituted version of oxolane) is a common solvent, switching to a less coordinating solvent like toluene or dioxane might be beneficial if catalyst inhibition is suspected.

Part 3: Protocols & Data

Protocol 1: Suzuki-Miyaura Coupling with a Hindered Substrate

This protocol is a general starting point and requires optimization for specific coupling partners. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

  • Flask Preparation: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and a magnetic stir bar.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%).

  • Reagent Addition: Add (3R)-3-(Bromomethyl)oxolane (1.0 mmol).

  • Atmosphere Exchange: Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Ligand Systems for Coupling of Hindered Alkyl Bromides
Ligand/Catalyst SystemTypical SubstratesKey AdvantagesReference(s)
Pd / Bulky Biaryl Phosphines (e.g., XPhos, SPhos)Secondary alkyl bromides with arylboronic acids.High activity, good functional group tolerance, commercially available as precatalysts.[3][5]
Pd / AntPhos Extremely hindered di-ortho-substituted aryl halides with secondary alkylboronic acids.Excellent at overcoming severe steric hindrance and suppressing β-hydride elimination.[6]
Ni(cod)₂ / Bathophenanthroline Unactivated secondary alkyl bromides and iodides.Effective for challenging alkyl-alkyl and alkyl-aryl couplings where Pd fails.[8]
Pd / N-Heterocyclic Carbenes (NHCs) Sterically hindered aryl chlorides.High thermal stability and strong electron-donating properties create very active catalysts.[18]

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-N-(tert-butyl)pyridin-2-amine Reactions.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
  • Hartwig, J.F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
  • Wang, C., et al. (n.d.). Nickel-catalyzed alkyl–alkyl cross-coupling reactions of non-activated secondary alkyl bromides with aldehydes as alkyl carbanion equivalents.
  • Various Authors. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Fu, G.C., et al. (2004). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society.
  • Hartwig, J.F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
  • Li, B., et al. (2011).
  • Hartwig, J.F., et al. (2002). Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings. The Hartwig Group.
  • Macmillan Group. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Macmillan Group - Princeton University.
  • Weix, D.J., et al. (n.d.).
  • An, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Wang, C., et al. (2020).
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
  • Wang, C., et al. (2020).
  • Various Authors. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Yin, J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Negishi Reactions with Vinylzinc Bromide.
  • Nolan, S.P., et al. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Reddit User Discussion. (2023). Reasons for stalling of a Negishi coupling? r/Chempros.
  • Tunge, J.A., et al. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Various Authors. (2025).
  • Cernak, T., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
  • Lindsley, C.W., et al. (n.d.). Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction. PMC.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ChemOrgChem. (2025). Negishi Cross-Coupling/Problem Solved/ CSIR 2016. YouTube.
  • Buchwald, S.L., et al. (n.d.).
  • Glorius, F., et al. (2003).
  • Chen, P., et al. (n.d.). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science (RSC Publishing).
  • Denmark, S.E., et al. (2009).
  • Sandrock, D.L. (n.d.). Alkylboron Cross-Coupling Reactions.
  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool.
  • Stille, J.K., et al. (1996). New perspectives in the cross-coupling reactions of organostannanes. SciSpace.
  • Kappe, C.O., et al. (2011). Cross coupling reactions in organic synthesis themed issue.

Sources

Optimization

Handling moisture sensitivity and air oxidation of (3R)-3-(Bromomethyl)oxolane

Welcome to the Technical Support Center for (3R)-3-(Bromomethyl)oxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3R)-3-(Bromomethyl)oxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assistance, and answers to frequently asked questions regarding the handling of this moisture-sensitive and air-oxidizable reagent. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the quality of your results.

Introduction to (3R)-3-(Bromomethyl)oxolane

(3R)-3-(Bromomethyl)oxolane is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a tetrahydrofuran (oxolane) ring and a reactive bromomethyl group, makes it a versatile intermediate. However, these same features contribute to its instability in the presence of moisture and atmospheric oxygen, which can lead to degradation and the formation of impurities that may compromise subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (3R)-3-(Bromomethyl)oxolane?

A1: The two main degradation pathways are hydrolysis due to moisture and oxidation from exposure to air.

  • Hydrolysis: In the presence of water, the ether linkage of the oxolane ring can undergo cleavage, and the bromomethyl group can be hydrolyzed to a hydroxymethyl group. This process can be accelerated under acidic or basic conditions.

  • Oxidation: The tetrahydrofuran ring is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of peroxides. This is a significant safety concern as peroxides can be explosive. The oxidation can be initiated by light and heat.

Q2: How should I properly store (3R)-3-(Bromomethyl)oxolane?

A2: Proper storage is critical to maintain the compound's purity and prevent hazardous situations.

Storage ConditionRecommendationRationale
Atmosphere Under an inert atmosphere (argon or nitrogen).To prevent oxidation and peroxide formation.
Temperature In a cool, dry place, typically refrigerated.To slow down potential degradation reactions.
Light In an amber or opaque vial.To prevent light-induced degradation.
Container Tightly sealed with a cap containing a chemically resistant liner (e.g., PTFE).To prevent moisture ingress and vapor leakage.

Q3: What are the visual signs of degradation?

A3: A pure sample of (3R)-3-(Bromomethyl)oxolane should be a clear, colorless to pale yellow liquid. The following signs may indicate degradation:

  • Discoloration: Development of a significant yellow or brown color.

  • Precipitate Formation: Presence of solid material in the liquid.

  • Increased Viscosity: A noticeable thickening of the liquid.

Q4: Can I test for the presence of peroxides?

A4: Yes, and it is highly recommended, especially for older samples or those that may have been mishandled. Commercially available peroxide test strips can provide a quick qualitative indication. A common wet chemical test involves adding the compound to a fresh solution of potassium iodide in acetic acid; a yellow to brown color indicates the presence of peroxides.

Q5: What solvents are compatible with (3R)-3-(Bromomethyl)oxolane?

A5: Anhydrous aprotic solvents are generally recommended. Ensure that any solvent used is thoroughly dried and deoxygenated before use. Common choices include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF) (ensure it is fresh and peroxide-free)

  • Toluene

  • Acetonitrile

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with (3R)-3-(Bromomethyl)oxolane.

Issue 1: Low or No Yield in a Nucleophilic Substitution Reaction
  • Possible Cause A: Degraded Starting Material. The (3R)-3-(Bromomethyl)oxolane may have been compromised by moisture or air, leading to a lower concentration of the active reagent.

    • Solution:

      • Verify Purity: Analyze the starting material by NMR or GC-MS to check for impurities.

      • Purify if Necessary: If impurities are detected, consider purification by distillation under reduced pressure. Caution: Do not distill if peroxides are present.

      • Use a Fresh Batch: If purification is not feasible, use a new, unopened bottle of the reagent.

  • Possible Cause B: Presence of Moisture in the Reaction. Trace amounts of water can react with the bromomethyl group or interfere with the nucleophile.

    • Solution:

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.

Issue 2: Formation of Unexpected Byproducts
  • Possible Cause: Side Reactions from Degradation Products. Impurities from hydrolysis (e.g., the corresponding alcohol) or oxidation can lead to the formation of unexpected byproducts in your reaction.

    • Solution:

      • Characterize Byproducts: If possible, isolate and identify the byproducts to understand the nature of the contamination.

      • Purify the Starting Material: As mentioned in Issue 1, ensure the purity of the (3R)-3-(Bromomethyl)oxolane before use.

      • Optimize Reaction Conditions: Consider lowering the reaction temperature to minimize side reactions.

Workflow for Handling a Suspected Compromised Sample

The following diagram outlines a systematic approach to handling a sample of (3R)-3-(Bromomethyl)oxolane that is suspected of being degraded.

G cluster_0 Initial Assessment cluster_1 Decision and Action start Suspected Compromised Sample of (3R)-3-(Bromomethyl)oxolane visual_inspection Visual Inspection (Color, Precipitate) start->visual_inspection peroxide_test Peroxide Test visual_inspection->peroxide_test analytical_chem Analytical Characterization (NMR, GC-MS) peroxide_test->analytical_chem Peroxides Absent or Low dispose Dispose as Hazardous Waste peroxide_test->dispose Peroxides Present purification Purification (e.g., Distillation) analytical_chem->purification Significant Impurities use_as_is Use with Caution (Adjust Stoichiometry) analytical_chem->use_as_is Minor Impurities purification->use_as_is Successful purification->dispose Unsuccessful

Caption: Workflow for assessing and handling a potentially degraded sample.

Experimental Protocols

Protocol 1: Degassing a Solvent for Use with (3R)-3-(Bromomethyl)oxolane

This protocol describes the freeze-pump-thaw method for removing dissolved oxygen from a solvent.

  • Place the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.

  • Close the stopcock to the vacuum line and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly deoxygenated.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

Protocol 2: Setting up a Reaction Under an Inert Atmosphere
  • Assemble your oven-dried or flame-dried glassware, including a round-bottom flask with a stir bar, a condenser (if heating), and a septum.

  • Connect the glassware to a Schlenk line or a manifold that can supply an inert gas and a vacuum.

  • Evacuate the glassware under vacuum and then backfill with the inert gas. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add your anhydrous, degassed solvent via a cannula or a syringe.

  • Add your other reagents (except for the (3R)-3-(Bromomethyl)oxolane) in a similar manner.

  • Finally, add the (3R)-3-(Bromomethyl)oxolane dropwise via a syringe to the stirred reaction mixture.

Concluding Remarks

The successful use of (3R)-3-(Bromomethyl)oxolane hinges on the careful exclusion of moisture and air. By implementing the storage, handling, and troubleshooting procedures outlined in this guide, researchers can minimize the risk of reagent degradation and ensure the reliability and reproducibility of their synthetic work. Always prioritize safety, especially concerning the potential for peroxide formation.

References

  • Ataman Kimya. OXOLANE. [Link]

  • Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]

  • Gómez-Bombarelli, R., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3539. [Link]

  • Moskalenko, T. V., & Varlamov, A. V. (2017). A mild and versatile protocol of potassium fluoride/tetrabutylammonium fluoride (KF/TBAF) in aqueous tetrahydrofuran for ester hydrolysis. Asian Journal of Chemistry, 29(12), 2731-2734. [Link]

Reference Data & Comparative Studies

Validation

HPLC Validation Methods for (3R)-3-(Bromomethyl)oxolane Enantiomeric Excess: A Comparative Guide

(3R)-3-(Bromomethyl)oxolane (also known as (R)-3-(bromomethyl)tetrahydrofuran, CAS 165253-29-2) is a highly valuable chiral building block in medicinal chemistry. It is most prominently utilized as a key intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

(3R)-3-(Bromomethyl)oxolane (also known as (R)-3-(bromomethyl)tetrahydrofuran, CAS 165253-29-2) is a highly valuable chiral building block in medicinal chemistry. It is most prominently utilized as a key intermediate in the synthesis of SGLT2 inhibitors, such as empagliflozin, where the precise stereochemistry of the oxolane ring directly dictates the pharmacological efficacy of the final active pharmaceutical ingredient (API)[1].

Validating the enantiomeric excess (ee) of this intermediate is a strict regulatory requirement. However, this molecule presents a unique analytical challenge: it lacks a conjugated π-system or strong chromophore. This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) and detection methods, providing a self-validating experimental protocol for rigorous ee determination.

Mechanistic Causality of Chiral Recognition

To optimize an HPLC method, one must understand why separation occurs. The resolution of (3R) and (3S) oxolane enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the polysaccharide-based CSP ()[2].

The causality of this separation is driven by three primary interactions:

  • Hydrogen Bonding: The ether oxygen of the oxolane ring acts as a strong hydrogen bond acceptor, interacting with the -NH donor groups of the carbamate linkers on the CSP.

  • Dipole-Dipole Interactions: The polar C-Br bond of the analyte aligns with the strong dipole moments within the polysaccharide's helical grooves.

  • Steric Hindrance: The spatial orientation of the bromomethyl group dictates how deeply the enantiomer can penetrate the chiral cavity. The enthalpy-driven difference in these binding energies results in differential elution times.

Mechanism A Analyte: (3R)-3-(Bromomethyl)oxolane Dipole: C-Br | H-Bond Acceptor: Ether O C Transient Diastereomeric Complex (Enthalpy-Driven Binding) A->C B Polysaccharide CSP H-Bond Donor: Carbamate -NH | Steric Cavity B->C D Differential Elution (Resolution of 3R and 3S Enantiomers) C->D

Figure 1: Mechanistic causality of chiral recognition on polysaccharide stationary phases.

Comparative Analysis of Chiral Stationary Phases (CSPs)

When developing an HPLC method for (3R)-3-(Bromomethyl)oxolane, the choice of the polysaccharide backbone (amylose vs. cellulose) and the derivatization of the phenyl ring profoundly impacts selectivity (α).

Based on established protocols for structurally similar tetrahydrofuran derivatives and empagliflozin intermediates ()[1], Table 1 compares the performance of three industry-standard CSPs under Normal Phase (NP) conditions.

Table 1: Performance Comparison of Polysaccharide CSPs
Chiral Stationary Phase (CSP)Selector ChemistryMobile PhaseTemp (°C)Rs (Resolution)Selectivity (α)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)252.11.45
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)251.81.32
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Hexane/IPA (95:5)302.51.60

Performance Insights: While Amylose-based columns (AD-H) provide excellent baseline resolution, the Chiralpak IC (immobilized cellulose with dichlorophenyl groups) often yields superior resolution (Rs = 2.5) for halogenated polar molecules. The electron-withdrawing chloro groups on the CSP selector induce stronger dipole-dipole interactions with the bromomethyl group of the analyte, enhancing enantiomeric discrimination ()[3].

Detector Selection: Overcoming the Chromophore Deficit

Because (3R)-3-(Bromomethyl)oxolane exhibits negligible UV absorbance above 220 nm, traditional UV/Vis detection is inadequate for trace enantiomer quantification (e.g., detecting <0.1% of the 3S enantiomer).

  • Evaporative Light Scattering Detector (ELSD): The preferred choice. It provides a superior signal-to-noise ratio for non-UV active compounds and is unaffected by mobile phase optical transparency, making it ideal for rigorous ee validation.

  • Refractive Index Detector (RID): Excellent for isocratic normal-phase methods, though it requires strict thermal equilibration and is highly sensitive to pressure fluctuations.

  • Low-UV (210 nm): Feasible only if highly transparent, HPLC-grade mobile phases are utilized, though baseline drift is a common artifact.

Workflow S1 Sample Prep Ensure solvent compatibility S2 Column Selection Amylose vs. Cellulose CSPs S1->S2 S3 Detector Setup ELSD or RID (Weak Chromophore) S2->S3 S4 System Suitability Rs > 1.5 S/N > 10 S3->S4

Figure 2: Logical workflow for chiral HPLC method development and validation.

Experimental Protocol: The Self-Validating System

To ensure absolute data integrity, the following methodology operates as a self-validating system . Before any ee% calculation is accepted, the system must pass predefined System Suitability Testing (SST) criteria. If the SST fails, the run is automatically invalidated, forcing a root-cause investigation of the fluidics, column chemistry, or detector response.

Step 1: Chromatographic Conditions
  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm) or equivalent immobilized cellulose column.

  • Mobile Phase: Isocratic n-Hexane / Isopropanol (95:5, v/v). Causality: The non-polar hexane bulk forces the polar oxolane ring to interact intimately with the polar carbamate grooves of the CSP.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 0.5°C. Causality: Strict thermal control is mandatory because chiral recognition is an enthalpy-driven process; temperature fluctuations will degrade resolution.

  • Detection: ELSD (Drift tube temperature: 50°C, Gas flow: 1.5 L/min) or RID (Internal temperature: 30°C).

  • Injection Volume: 10 µL.

Step 2: Sample Preparation
  • Diluent: n-Hexane / Isopropanol (95:5, v/v). Causality: Matching the sample diluent to the mobile phase prevents refractive index shocks and peak distortion at the solvent front.

  • Test Solution: Dissolve (3R)-3-(Bromomethyl)oxolane in the diluent to achieve a concentration of 2.0 mg/mL.

  • System Suitability Solution (SST): Spike the Test Solution with 1.0% of the (3S)-enantiomer reference standard.

Step 3: System Suitability Testing (SST) Execution

Inject the SST solution in triplicate. The system is validated only if the following criteria are met:

  • Resolution (Rs): Must be ≥ 1.5 between the (3R) and (3S) peaks (Ensures baseline separation).

  • Tailing Factor (Tf): Must be ≤ 1.5 for both peaks (Confirms the absence of secondary interactions or column voiding).

  • Limit of Quantitation (LOQ) S/N: The signal-to-noise ratio of the 0.1% (3S) enantiomer spike must be ≥ 10.

Step 4: Enantiomeric Excess (ee) Calculation

Once the system is validated, inject the Test Solution. Calculate the ee% using the area normalization method: ee (%) =[(Area of 3R - Area of 3S) / (Area of 3R + Area of 3S)] × 100

References

  • Google Patents:CN106706769A - Separation and determination method of empagliflozin and optical isomers thereof.
  • European Journal of Biomedical AND Pharmaceutical Sciences: Chiral HPLC Method Development for Empagliflozin. EJBPS. Available at:[Link]

Sources

Comparative

Comparing bromomethyl vs chloromethyl oxolane derivatives in organic synthesis

Comparative Guide: Bromomethyl vs. Chloromethyl Oxolane Derivatives in Organic Synthesis Executive Summary In the synthesis of active pharmaceutical ingredients (APIs) and complex organic intermediates, the installation...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Bromomethyl vs. Chloromethyl Oxolane Derivatives in Organic Synthesis

Executive Summary In the synthesis of active pharmaceutical ingredients (APIs) and complex organic intermediates, the installation of a tetrahydrofuran-2-ylmethyl (oxolanylmethyl) moiety is a critical strategic node. As a Senior Application Scientist, I frequently evaluate the trade-offs between using 2-(bromomethyl)oxolane[1] and 2-(chloromethyl)oxolane[2]. While they serve identical structural purposes, their divergent leaving-group thermodynamics dictate entirely different synthetic strategies. This guide objectively compares their physicochemical profiles and provides field-proven, self-validating protocols for their application.

Physicochemical & Mechanistic Profiling

2-(Bromomethyl)oxolane (CAS 1192-30-9) The bromide ion is a highly polarizable and excellent leaving group, lowering the activation energy for bimolecular nucleophilic substitution ( SN​2 )[1]. This makes the brominated derivative highly reactive, allowing for rapid alkylation under mild conditions[1]. However, this hyper-reactivity comes at a cost: it is prone to moisture-driven hydrolysis and can promote competing side reactions, such as ether cleavage or undesired C-alkylation when synthesizing aryl ethers[3]. Furthermore, it must be handled with care as it is classified as a potential respiratory and skin irritant[4].

2-(Chloromethyl)oxolane (CAS 3003-84-7) The chloride ion is a harder, less polarizable leaving group, resulting in sluggish direct SN​2 kinetics under standard conditions[2]. However, its superior chemical stability allows for the deployment of aggressive biphasic Phase-Transfer Catalysis (PTC)[5]. PTC methods using the chloro-derivative often yield higher regioselectivity (>99% O-alkylation) and overall conversion by suppressing side reactions, making it the preferred choice for scalable, cost-effective API manufacturing[3].

Quantitative Data Comparison

The following table summarizes the physicochemical properties and experimental performance metrics of both derivatives to aid in reagent selection.

Property / Parameter2-(Bromomethyl)oxolane2-(Chloromethyl)oxolane
CAS Number 1192-30-9[1]3003-84-7[2]
Molecular Weight 165.03 g/mol [4]120.58 g/mol [2]
Density (25°C) 1.45 g/mL[6]1.11 g/mL[7]
Boiling Point 170-171 °C[6]150-151 °C[7]
Direct SN​2 Yield (O-Alkylation) 70–75% (Acetone/ K2​CO3​ )[3]< 40% (Without PTC/NaI)
PTC SN​2 Yield (O-Alkylation) Prone to rapid hydrolysis95% ( H2​O /DCM/NaOH)[3]
Primary Synthetic Role Rapid, low-temp lab-scale alkylationsScalable, cost-effective API manufacturing

Strategic Workflow Selection

The decision to utilize the bromo- or chloro-derivative hinges on the balance between reaction kinetics and scalability. The logical pathway for this decision is mapped below.

Pathway A Target: Oxolanylmethyl Installation B 2-(Bromomethyl)oxolane (High Reactivity) A->B Lab Scale / Fast Kinetics C 2-(Chloromethyl)oxolane (High Stability) A->C Process Scale / High Selectivity D Direct SN2 (Acetone, K2CO3) Risk: Ether Cleavage B->D E Phase-Transfer Catalysis (DCM/H2O, NaOH, TEBAC) C->E F Moderate Yield (70-75%) D->F G High Yield (95%) >99% Regioselectivity E->G

Workflow decision matrix for oxolane derivative selection in O-alkylation.

Self-Validating Experimental Protocols

Expertise & Causality Note: A protocol is only as robust as its internal validation mechanisms. The following procedures incorporate causality for every reagent choice and analytical checkpoints to ensure the system validates itself during execution.

Protocol A: Direct O-Alkylation using 2-(Bromomethyl)oxolane

Objective: Synthesis of an oxolanyl-aryl ether via classic Williamson ether synthesis[3]. Causality: We utilize K2​CO3​ in acetone. The mild solid base prevents the base-catalyzed degradation of the sensitive brominated reagent, while acetone provides a polar aprotic environment that solvates the potassium cation, leaving the phenoxide naked and highly reactive.

Methodology:

  • Initialization: Charge a dry, nitrogen-purged round-bottom flask with the phenolic precursor (1.0 eq) and anhydrous K2​CO3​ (1.5 eq) in acetone (10 mL/g). Causality: Trace water will rapidly hydrolyze 2-(bromomethyl)oxolane to oxolan-2-ylmethanol.

  • Activation: Stir at 40°C for 30 minutes to ensure complete deprotonation. The solution will shift to a deep color, confirming phenoxide formation.

  • Alkylation: Add 2-(bromomethyl)oxolane (1.1 eq) dropwise over 15 minutes. Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the starting phenol spot indicates successful conversion.

  • Quench & Workup: After 4 hours, cool to room temperature and filter the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via silica gel flash chromatography. Expected Yield: 70-75%[3].

Protocol B: Biphasic O-Alkylation using 2-(Chloromethyl)oxolane (PTC Method)

Objective: High-yield, scalable synthesis of oxolanyl-aryl ethers[5]. Causality: The lower reactivity of the C-Cl bond requires aggressive thermodynamic driving forces. We use a biphasic system (DCM/50% aqueous NaOH) with Benzyltriethylammonium chloride (TEBAC) as a phase-transfer catalyst[3]. TEBAC ferries the phenoxide into the organic layer as a highly reactive, unsolvated ion pair, forcing the SN​2 reaction with the stable chloromethyl oxolane while protecting the final product from hydrolysis[3].

Methodology:

  • Biphasic Setup: Dissolve the phenolic precursor (1.0 eq) and 2-(chloromethyl)oxolane (1.2 eq) in dichloromethane (DCM, 5 mL/g).

  • Catalyst Addition: Add TEBAC (0.1 eq). Causality: Sub-stoichiometric TEBAC is sufficient due to its rapid phase-cycling efficiency.

  • Reaction Initiation: Vigorously stir the mixture and add 50% aqueous NaOH (5.0 eq) in one portion. Validation Checkpoint: The biphasic emulsion must be maintained with high-RPM stirring; if phase separation occurs, the reaction halts immediately.

  • Monitoring: Stir at 25°C for 2 hours. HPLC analysis should confirm >95% conversion[3].

  • Workup: Dilute with deionized water to dissolve precipitated sodium salts. Separate the organic layer, wash with 1M HCl (to neutralize residual base and remove the amine catalyst), and dry over anhydrous Na2​SO4​ .

  • Isolation: Evaporate the DCM under reduced pressure to yield the product. Expected Yield: ~95% with >99% O-alkylation regioselectivity[3].

References

  • CAS 1192-30-9: 2-(Bromomethyl)tetrahydrofuran | CymitQuimica | 1

  • Tetrahydrofurfuryl chloride | 3003-84-7 | Benchchem | 5

  • 2-(bromomethyl)tetrahydrofuran - 1192-30-9 Physical Properties | ChemSynthesis | 6

  • CAS 3003-84-7: 2-(Chloromethyl)tetrahydrofuran | CymitQuimica | 2

  • (2S)-2-(chloromethyl)tetrahydrofuran - Physico-chemical Properties | ChemBK | 7

  • Furan, 2-(bromomethyl)tetrahydro- | C5H9BrO | CID 14501 | PubChem | 4

  • Buy {4-[(Oxolan-2-yl)methoxy]phenyl}methanol (EVT-13756984) | EvitaChem | 3

Sources

Safety & Regulatory Compliance

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